An In-depth Technical Guide to Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, a bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.
Molecular Overview and Physicochemical Properties
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, also known by its synonym 6-Hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine phenylmethyl ester, is a derivative of the amino acid L-lysine.[1][2][3] Its structure features two key functionalities: a primary alcohol and an amine and carboxylic acid protected with carbobenzyloxy (Cbz) and benzyl (Bn) groups, respectively. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules.[4]
The presence of both a nucleophilic hydroxyl group and a protected amino acid backbone allows for sequential and site-selective modifications, a crucial attribute in the construction of targeted therapeutics and complex organic scaffolds.
Table 1: Physicochemical Properties of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅NO₅ | [1] |
| Molecular Weight | 371.43 g/mol | [3] |
| CAS Number | 84246-49-1 | [1][2] |
| Appearance | Light Yellow Oil | [1][3] |
| Storage Temperature | 4°C (Refrigerator) | [1][2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from oily nature |
| Melting Point | Not available (appears as an oil at room temperature) | - |
| Boiling Point | Not available | - |
| XLogP3-AA | 3.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 12 | [1] |
| Topological Polar Surface Area | 84.9 Ų | [1] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a suitably protected lysine derivative. The key transformations involve the protection of the α-amino and carboxylic acid functionalities, followed by the modification of the side chain.
Caption: Proposed synthetic workflow for Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate.
Detailed Experimental Protocol (Proposed)
Step 1: Benzylation of N-α-Cbz-L-lysine
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To a solution of N-α-Cbz-L-lysine in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add benzyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-α-Cbz-L-lysine benzyl ester.
Step 2: Conversion of the Side-Chain Amine to a Hydroxyl Group
-
Dissolve the N-α-Cbz-L-lysine benzyl ester in an acidic aqueous solution (e.g., dilute sulfuric acid).
-
Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding primary alcohol.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purification Protocol
Purification of the final product, a light yellow oil, is typically achieved using silica gel column chromatography.
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate.
Spectroscopic Analysis (Predicted)
While experimental spectra for the title compound are not widely published, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its chemical structure and data from analogous compounds.[5][7]
Table 2: Predicted ¹H and ¹³C NMR Data
| Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.25-7.40 (m, 10H) | Aromatic protons (Cbz and Benzyl) |
| 5.10-5.20 (s, 2H) | -CH₂- of Benzyl ester | |
| 5.00-5.10 (s, 2H) | -CH₂- of Cbz group | |
| 4.20-4.30 (m, 1H) | α-CH | |
| 3.55-3.65 (t, 2H) | -CH₂-OH | |
| 1.20-1.90 (m, 6H) | Side-chain -CH₂- groups | |
| ~2.50 (br s, 1H) | -OH | |
| ¹³C NMR | ~172 | C=O (ester) |
| ~156 | C=O (carbamate) | |
| ~136, ~135 | Quaternary aromatic carbons | |
| ~128 | Aromatic CH carbons | |
| ~67, ~66 | -CH₂- of Benzyl and Cbz groups | |
| ~62 | -CH₂-OH | |
| ~55 | α-CH | |
| ~32, ~28, ~22 | Side-chain -CH₂- carbons |
Mass Spectrometry: The expected molecular ion peak [M+H]⁺ in a high-resolution mass spectrum would be approximately m/z 372.1754, corresponding to the formula C₂₁H₂₆NO₅⁺.
Applications in Drug Development: A Bifunctional Linker
The unique structure of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate makes it an attractive candidate as a bifunctional linker in the development of targeted therapies, particularly antibody-drug conjugates (ADCs).[8][9][][11][12]
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[9] They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload. The linker is a critical component that connects the antibody to the payload.[][11]
The subject molecule possesses two key handles for conjugation:
-
Primary Hydroxyl Group: This can be further functionalized, for example, by esterification with a cytotoxic drug or a moiety that allows for click chemistry.
-
Protected Amino Acid Backbone: Following deprotection of the Cbz and benzyl groups, the free amine and carboxylic acid can be used to attach the linker to the antibody, often through amide bond formation with lysine residues or engineered cysteines on the antibody surface.
Caption: Conceptual structure of an ADC utilizing the subject molecule as a linker.
The hexanoate chain provides a desirable spacer length, which can be crucial for ensuring that the cytotoxic payload does not interfere with the antibody's binding to its target antigen.
Advantages in Drug Development
-
Versatility: The orthogonal nature of its functional groups allows for a high degree of control over the synthetic strategy.
-
Tunability: The linker length and properties can be further modified by derivatizing the hydroxyl group.
-
Biocompatibility: As a derivative of a natural amino acid, it is expected to have good biocompatibility.
Safety and Handling
No specific GHS classification or detailed safety data is available for Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate.[1] Therefore, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a refrigerator.
Conclusion
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is a valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a protected amino acid core with a reactive hydroxyl group, makes it particularly well-suited for applications in drug development, most notably as a linker in the construction of antibody-drug conjugates. Further research into its specific applications and reaction optimization will undoubtedly expand its utility in the creation of novel therapeutics.
References
- The Royal Society of Chemistry. Supporting Information for a relevant chemical communication. (Provides synthetic details for a precursor molecule).
-
PubChem. Benzyl hexanoate. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 12, 2026).
- Li, X., Patel, N. L., Kalen, J., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
- Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies.
- The Royal Society of Chemistry. Supplementary Info for RSC adv. after corrections.
-
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate. De-Wei-Na Chemical. Available at: [Link] (Accessed: January 12, 2026).
- St. Amant, A. H., & Van de Bittner, K. C. (2016).
- 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl.... ResearchGate. (Provides examples of NMR spectra for similar structures).
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